Methyl 4-[(3,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate
Description
Methyl 4-[(3,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a quinoline-derived small molecule characterized by a fluorine substituent at position 8, a methyl ester group at position 2, and a 3,4-dimethylphenylamino moiety at position 4 of the quinoline core. Its synthesis likely involves coupling reactions, such as Buchwald-Hartwig amination, to introduce the 3,4-dimethylphenylamino group, followed by esterification.
Properties
IUPAC Name |
methyl 4-(3,4-dimethylanilino)-8-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-11-7-8-13(9-12(11)2)21-16-10-17(19(23)24-3)22-18-14(16)5-4-6-15(18)20/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJAMFGRCIXJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with 3,4-dimethylaniline.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Alcohol derivatives
Substitution: Amino or thio-substituted quinoline derivatives
Scientific Research Applications
Methyl 4-[(3,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structural properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in studying the interactions between small molecules and biological macromolecules, aiding in the development of new therapeutic agents.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituent (Aniline) | Molecular Formula | Molecular Weight | Lipophilicity (log k)* |
|---|---|---|---|---|
| Target Compound | 3,4-dimethylphenyl | C20H18FN2O2 | 337.37 g/mol | ~3.2 (estimated) |
| Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate (L480-0492) | 4-ethylphenyl | C19H17FN2O2 | 336.35 g/mol | ~3.0 (estimated) |
*Lipophilicity values inferred from trends in substituted phenylcarbamates (e.g., chlorophenyl derivatives in showed log k ranges of 2.8–4.1) .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are absent, comparisons with structurally related compounds provide insights:
- Chlorophenyl analogs in demonstrated that halogenation elevates log k values , suggesting fluorine in the target compound may balance hydrophobicity.
- Steric Effects : The 3,4-dimethylphenyl group may hinder binding in sterically sensitive enzyme active sites compared to less bulky substituents like 4-ethylphenyl.
Crystallographic and Analytical Considerations
Though crystallographic data for the target compound are unavailable, software like SHELX and OLEX2 could model its structure. For example, SHELXL’s refinement capabilities might resolve challenges posed by the fluorine atom’s high electron density, while OLEX2’s workflow tools could streamline structure solution.
Biological Activity
Methyl 4-[(3,4-dimethylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanism of action, structure-activity relationship (SAR), and potential applications in medicinal chemistry.
Structural Overview
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈FNO₄
- Key Features :
- Fluorine atom at the 8-position enhances its biological activity.
- Methyl ester group contributes to its solubility and permeability.
- Dimethylphenyl group may influence interaction with biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, such as kinases and phosphatases, which are critical in cancer and infectious disease pathways.
- Receptor Binding : It shows affinity for various receptors, influencing signaling pathways associated with inflammation and cancer progression.
- Induction of Apoptosis : By disrupting key signaling pathways, the compound may promote programmed cell death in malignant cells.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated:
- IC50 Values : The compound exhibits IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxicity.
- Mechanistic Insights : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, enhancing its efficacy against tumors .
Antibacterial Properties
The quinoline derivatives have also been evaluated for their antibacterial activities:
- Broad-Spectrum Activity : Studies show effectiveness against both Gram-positive and Gram-negative bacteria.
- Comparison with Standards : The antibacterial activity of this compound has been found to surpass that of traditional antibiotics like ampicillin and streptomycin .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific structural features for enhancing biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine at 8-position | Increases potency against resistant strains |
| Dimethyl substitution on phenyl ring | Essential for cytotoxic activity |
| Methyl ester group | Enhances solubility and bioavailability |
Case Studies
- Study on Anticancer Activity :
- Antibacterial Efficacy Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
